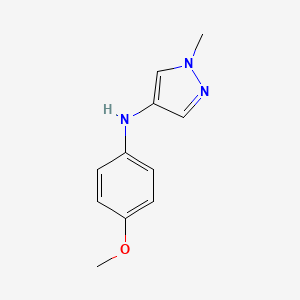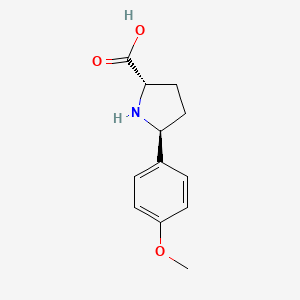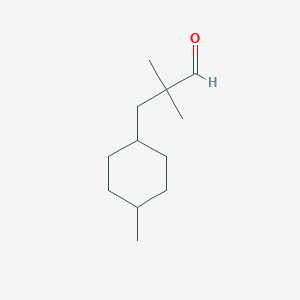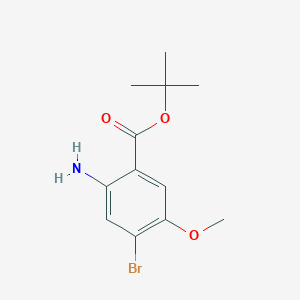![molecular formula C18H33N3O2 B13240089 tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate](/img/structure/B13240089.png)
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C18H33N3O2. It is known for its unique bicyclic structure, which includes a piperazine ring and a tert-butyl ester group. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate involves multiple steps. One common method includes the reaction of 1-azabicyclo[3.3.1]nonane with piperazine in the presence of tert-butyl chloroformate. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as those used in laboratory settings, with potential scaling up of reaction volumes and optimization of reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: This compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Research involving this compound includes its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific biological system being studied, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .
Comparaison Avec Des Composés Similaires
tert-Butyl 4-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.
tert-Butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate: Another similar compound with a different substitution pattern on the bicyclic core.
TERT-BUTYL (1R,3S,5S)-9-AZABICYCLO[3.3.1]NONAN-3-YLCARBAMATE: This compound shares the bicyclic core but has different functional groups attached.
The uniqueness of tert-Butyl 4-({1-azabicyclo[33
Propriétés
Formule moléculaire |
C18H33N3O2 |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
tert-butyl 4-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H33N3O2/c1-17(2,3)23-16(22)21-12-10-20(11-13-21)15-18-6-4-8-19(14-18)9-5-7-18/h4-15H2,1-3H3 |
Clé InChI |
UTVZSUKCQPZHID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC23CCCN(C2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B13240006.png)
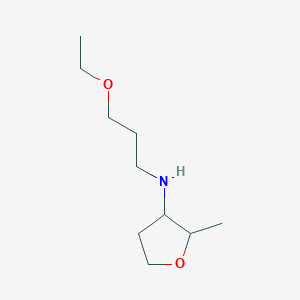
![2,2,2-Trifluoro-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13240018.png)
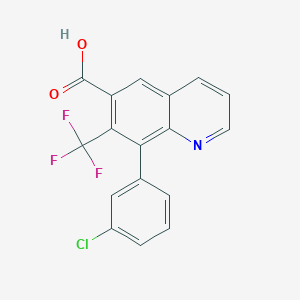
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid](/img/structure/B13240040.png)
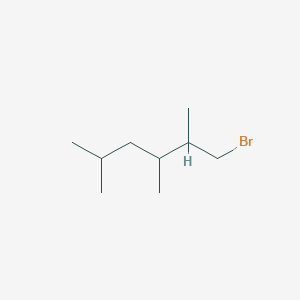
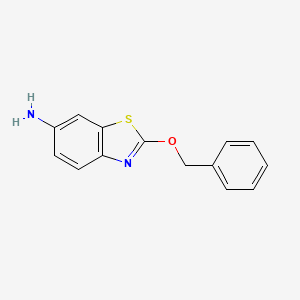
![(1S,4S)-5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13240061.png)
![tert-Butyl 2-[N-(3-methylpyrrolidin-3-yl)acetamido]acetate](/img/structure/B13240064.png)
![N-[1-(2-Methoxy-5-methylphenyl)ethyl]cyclopropanamine](/img/structure/B13240070.png)
